molecular formula C26H22ClN3O3 B2412680 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 894892-86-5

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2412680
CAS RN: 894892-86-5
M. Wt: 459.93
InChI Key: KCYIENIQEOCTHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H22ClN3O3 and its molecular weight is 459.93. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Effects : Research has shown the synthesis of various derivatives related to 1,8-naphthyridines, which exhibit significant antibacterial activity. These compounds, including structures related to 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide, have been assessed for their effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating considerable potential as antibacterial agents (Ramalingam et al., 2019); (Mogilaiah & Vidya, 2006).

Synthesis and Transformation

  • Synthesis and Derivative Formation : Studies have focused on the synthesis and regioselective transformation of 1,8-naphthyridine derivatives. These transformations include the formation of various functional groups and moieties, contributing to a better understanding of the chemical behavior and potential applications of these compounds in scientific research (Saleh & Ayoub, 2014); (Kumar et al., 2010).

Molecular Interactions and Photovoltaic Efficiency

  • Molecular Studies and Photovoltaic Applications : Some derivatives of 1,8-naphthyridine have been studied for their interactions with DNA and potential use in photovoltaic cells. These studies contribute to the understanding of molecular interactions and the potential for these compounds to be used in applications such as dye-sensitized solar cells (Naik et al., 2006); (Mary et al., 2020).

properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3/c1-15-7-8-16(2)22(11-15)29-23(31)14-30-13-21(24(32)18-5-4-6-19(27)12-18)25(33)20-10-9-17(3)28-26(20)30/h4-13H,14H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYIENIQEOCTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

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